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Cat. No.: B2974611

Get Quote

Executive Summary
As modern drug discovery increasingly prioritizes sp³-rich, conformationally restricted scaffolds

to improve clinical success rates, alicyclic building blocks like1[1] have gained significant

traction. The incorporation of a cyclopropyl moiety onto a cyclohexane ring introduces high

local rigidity and lipophilicity without drastically inflating the molecular weight. This technical

guide provides a rigorous examination of the compound's chemical identifiers, physicochemical

properties, and detailed, self-validating protocols for its synthesis and analytical

characterization.

Section 1: Core Chemical Identifiers & Structural
Metrics
To ensure data integrity across chemical databases, electronic laboratory notebooks (ELNs),

and procurement systems, standardizing chemical identifiers is paramount. The primary
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registry number for this compound is 1[1], and it is commercially accessible through major

chemical vendors for high-throughput screening and synthesis[2].

Table 1: Standardized Chemical Identifiers

Identifier Type Value

Chemical Name 2-Cyclopropylcyclohexane-1-carboxylic acid

CAS Registry Number 1512893-46-7

Molecular Formula C₁₀H₁₆O₂

SMILES C1CCC(C(C1)C2CC2)C(=O)O

InChIKey ZXHSRQGZABKQQZ-UHFFFAOYSA-N

MDL Number MFCD24025058

Data sourced from BLD Pharm[1] and PubChemLite[3].

Section 2: Physicochemical & Mass Spectrometry
Properties
The cyclopropyl group acts as a classic bioisostere to modulate metabolic stability—often

strategically placed to block cytochrome P450 oxidation sites. Understanding its exact mass

and ionization behavior is critical for downstream pharmacokinetic (PK) profiling.

Table 2: Quantitative Physicochemical Data

Property Value

Molecular Weight 168.24 g/mol

Monoisotopic Mass 168.11504 Da

Predicted XLogP 2.9

ESI- Adduct [M-H]⁻ 167.10776 m/z

ESI+ Adduct[M+H]⁺ 169.12232 m/z
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Mass spectrometry predictions and XLogP data sourced from PubChemLite[3].

Section 3: Synthetic Methodology & Reaction
Causality
Expertise & Experience: Direct functionalization of cyclohexane rings with cyclopropyl moieties

often suffers from poor regioselectivity. A highly controlled, field-proven approach utilizes the

Simmons-Smith cyclopropanation of an exocyclic alkene precursor (2-vinylcyclohexane-1-

carboxylic acid methyl ester), followed by ester hydrolysis.

The causality behind choosing the Furukawa modification (using diethylzinc, Et₂Zn, and

diiodomethane, CH₂I₂) over traditional Zn-Cu couples is the homogeneous nature of the

reagent. This ensures reproducible carbenoid generation and higher diastereoselectivity, driven

by the steric bulk of the adjacent ester group directing the attack.

Protocol 1: Synthesis of 2-Cyclopropylcyclohexane-1-
carboxylic acid

Preparation of the Carbenoid: In an oven-dried, argon-purged Schlenk flask, dissolve 2-

vinylcyclohexane-1-carboxylic acid methyl ester (1.0 eq) in anhydrous dichloromethane

(DCM). Cool the system to 0 °C to safely control the exothermic carbenoid formation.

Reagent Addition: Dropwise add diethylzinc (1.0 M in hexanes, 2.5 eq). Stir for 15 minutes.

Causality: The choice of 2.5 equivalents ensures complete conversion despite the

competitive formation of inactive zinc-coordinated oligomers.

Cyclopropanation: Slowly add diiodomethane (5.0 eq) via syringe pump over 1 hour.

Causality: Slow addition minimizes the unwanted homocoupling of the carbenoid into

ethylene gas.

Reaction Progression: Warm the reaction to room temperature and stir for 12 hours. Monitor

via TLC until the starting material is fully consumed.

Hydrolysis: Quench with saturated aqueous NH₄Cl. Extract the organic layer, concentrate,

and dissolve the crude ester in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and stir at

40 °C for 4 hours to cleave the methyl ester.
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Isolation: Acidify the aqueous layer to pH 2 using 1M HCl, extract with ethyl acetate, dry over

Na₂SO₄, and concentrate in vacuo to yield the target compound.

2-Vinylcyclohexane-1-carboxylate

Cyclopropanation
(0 °C to RT, 12h)

 Substrate

Et2Zn + CH2I2
(Furukawa Carbenoid)

 Reagent

2-Cyclopropylcyclohexane-
1-carboxylate

 DCM solvent

LiOH / THF-H2O
(40 °C, 4h)

 Saponification

2-Cyclopropylcyclohexane-
1-carboxylic acid

 Acidification (pH 2)
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Fig 1: Synthetic workflow for 2-cyclopropylcyclohexane-1-carboxylic acid via Furukawa

modified Simmons-Smith.

Section 4: Analytical Validation & Self-Validating
Systems
Trustworthiness: A synthetic protocol is only as reliable as its validation. To verify the structural

integrity of 1[1], a self-validating analytical workflow combining High-Resolution Mass

Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy must be

executed.

Protocol 2: LC-MS and NMR Characterization
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade

methanol. For NMR, dissolve 5 mg in 0.5 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v TMS as an internal standard.

LC-MS Analysis: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

Use a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5

minutes. Causality: The acidic mobile phase ensures the carboxylic acid remains protonated

during chromatography, preventing peak tailing, while promoting distinct ionization in the

ESI- mode to yield the [M-H]⁻ adduct at exactly 167.10776 m/z[3].

NMR Acquisition: Acquire ¹H and ¹³C NMR spectra at 400 MHz and 100 MHz, respectively.

Causality: The cyclopropyl protons are highly shielded by the ring current and will appear

uniquely upfield (0.1 - 0.5 ppm). This provides a self-validating diagnostic signal that

confirms the success of the cyclopropanation, completely distinct from the broader

cyclohexane methylene envelope (1.0 - 2.0 ppm).
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Fig 2: Self-validating analytical workflow combining HRMS exact mass and NMR structural

elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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